叔丁基 4-(4-硝基苯胺基)四氢-1(2H)-吡啶甲酸酯

描述

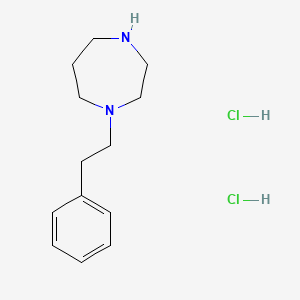

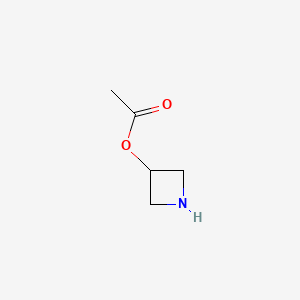

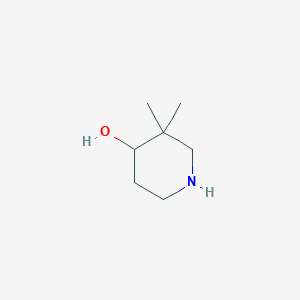

The compound tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a chemical entity that appears to be a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a tert-butyl group, a nitroanilino moiety, and a tetrahydro-1(2H)-pyridinecarboxylate structure. This compound is likely to be of interest due to its potential applications in pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of pyridine derivatives with tert-butyl groups has been explored in various studies. For instance, a transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position has been developed, which involves regioselective addition of t-Bu2Mg to TIPS-activated pyridines followed by microwave-assisted aromatization . Additionally, the synthesis of tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy has been reported, which could be related to the synthesis of the compound . Although the exact synthesis of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate would include a pyridine ring, which is a six-membered ring with one nitrogen atom. The tert-butyl group is a bulky substituent that can influence the reactivity and steric profile of the molecule. The nitroanilino group is an electron-withdrawing group that can affect the electronic properties of the compound. The tetrahydro-1(2H)-pyridinecarboxylate portion indicates a partially saturated pyridine ring with a carboxylate ester functionality.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate. However, the presence of functional groups such as the nitro group and the ester could allow for various chemical transformations. For example, the nitro group could undergo reduction to an amine, and the ester could be hydrolyzed to a carboxylic acid or reacted with nucleophiles . The tert-butyl group is generally inert under mild reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate can be inferred from the properties of similar compounds. The tert-butyl group is known to impart steric bulk, which can influence solubility and boiling points . The nitro group is a strong electron-withdrawing group, which could affect the acidity of the molecule and its ability to participate in electrophilic aromatic substitution reactions . The pyridine ring, being aromatic, contributes to the compound's stability and potential reactivity with nucleophiles . The carboxylate ester is a polar functional group that can engage in hydrogen bonding and other dipole-dipole interactions, influencing the compound's solubility and melting point .

科学研究应用

合成和化学转化

- 化学合成:Wustrow 和 Wise (1991) 的一项研究重点关注芳基硼酸与部分还原的吡啶衍生物(包括叔丁基羰基 1,2,3,6-四氢-4-[(三氟甲基)磺酰氧基]吡啶-1-羧酸酯)的偶联,以产生一系列叔丁基-4-芳基-1,2,3,6-四氢吡啶-1-羧酸酯 (Wustrow & Wise, 1991)。

- 质子转移动力学:Petrov 等人 (2013) 研究了四(4-硝基-5-叔丁基)酞菁与含氮碱之间的酸碱相互作用,揭示了质子转移过程的复杂动力学 (Petrov 等,2013)。

合成和在聚合物科学中的应用

- 聚合物合成:Lu 等人 (2014) 合成了带有叔丁基取代基的芳族二胺单体,例如 4-[(4'-叔丁基)苯基]-2,6-双(4-氨基苯基)吡啶,展示了它们在制造具有出色热稳定性和荧光性能的聚(吡啶-酰亚胺)中的应用 (Lu 等,2014)。

生化研究和药物合成

- 抗癌药物中间体的合成:Zhang 等人 (2018) 开发了一种合成叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯的方法,这是合成小分子抗癌药物的重要中间体 (Zhang 等,2018)。

顺磁性配体和硝酮

- 顺磁性配体:Kawakami 等人 (2016) 研究了 4-间甲苯基吡啶-2,6-二基双(叔丁基硝酮),并证明了它与抗磁离子形成配合物的能力,显示了它作为三齿三线态配体的应用 (Kawakami 等,2016)。

氧化和催化

- 催化氧化:Ratnikov 等人 (2011) 详细介绍了使用二铑己内酰胺对苯酚和苯胺进行氧化的过程,涉及叔丁基过氧自由基。这个过程突出了叔丁基衍生物在有机合成中的催化应用 (Ratnikov 等,2011)。

属性

IUPAC Name |

tert-butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-13(9-11-18)17-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTFWZONKMNENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621763 | |

| Record name | tert-Butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate | |

CAS RN |

333986-61-1 | |

| Record name | tert-Butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)

![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)